IOX2

Description

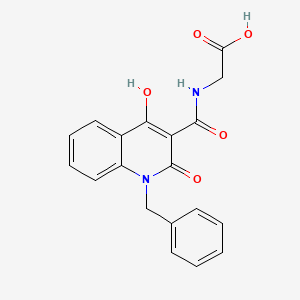

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-[(1-benzyl-4-hydroxy-2-oxoquinoline-3-carbonyl)amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N2O5/c22-15(23)10-20-18(25)16-17(24)13-8-4-5-9-14(13)21(19(16)26)11-12-6-2-1-3-7-12/h1-9,24H,10-11H2,(H,20,25)(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAOSCCRYLYQBES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C3=CC=CC=C3C(=C(C2=O)C(=O)NCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70715755 | |

| Record name | N-(1-Benzyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbonyl)glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70715755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

931398-72-0 | |

| Record name | N-(1-Benzyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbonyl)glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70715755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 931398-72-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of N-(1-Benzyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbonyl)glycine

This technical guide provides a comprehensive overview of the synthesis of N-(1-Benzyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbonyl)glycine, a molecule of interest for researchers, scientists, and professionals in the field of drug development. The document outlines a detailed, multi-step synthetic pathway, complete with experimental protocols, quantitative data, and visual diagrams to illustrate the workflow and key chemical transformations.

Synthetic Strategy

The synthesis of the target compound is approached through a convergent strategy, involving the preparation of a key quinoline-3-carboxylic acid intermediate followed by a peptide coupling reaction with glycine. The overall synthetic workflow is depicted below.

Figure 1: Overall synthetic workflow for N-(1-Benzyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbonyl)glycine.

Experimental Protocols

The synthesis is divided into three main stages: N-benzylation of the quinoline core, ester hydrolysis, and peptide coupling with glycine.

Stage 1: Synthesis of Ethyl 1-benzyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate

This initial step introduces the benzyl group at the N1 position of the quinoline ring system.

Experimental Procedure:

To a solution of ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), potassium carbonate (K₂CO₃, 2.0 eq) is added, and the mixture is stirred at room temperature for 30 minutes. Benzyl bromide (1.2 eq) is then added dropwise, and the reaction mixture is stirred at 60 °C for 12 hours. After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature and poured into ice-cold water. The resulting precipitate is filtered, washed with water, and dried under vacuum. The crude product is purified by recrystallization from ethanol to afford ethyl 1-benzyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate as a white solid.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) |

| Ethyl 1-benzyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate | C₂₀H₁₉NO₄ | 349.37 | 85-90 | 178-180 |

Table 1: Quantitative data for Ethyl 1-benzyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate.

Stage 2: Synthesis of 1-Benzyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid

The ethyl ester is hydrolyzed to the corresponding carboxylic acid, which is the precursor for the subsequent peptide coupling reaction.

Experimental Procedure:

Ethyl 1-benzyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate (1.0 eq) is suspended in a mixture of ethanol and 10% aqueous sodium hydroxide (NaOH) solution. The mixture is heated to reflux and stirred for 4 hours. After cooling to room temperature, the solvent is removed under reduced pressure. The residue is dissolved in water and acidified with 2N hydrochloric acid (HCl) to pH 2-3. The resulting precipitate is collected by filtration, washed thoroughly with water, and dried to yield 1-benzyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid as a pale-yellow solid.[1]

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) |

| 1-Benzyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid | C₁₇H₁₃NO₄ | 295.29 | 90-95 | 210-212 |

Table 2: Quantitative data for 1-Benzyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid.

Stage 3: Synthesis of N-(1-Benzyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbonyl)glycine

The final step involves the coupling of the quinoline-3-carboxylic acid with the amino group of glycine methyl ester, followed by hydrolysis of the resulting ester to yield the target molecule.

Experimental Procedure:

To a solution of 1-benzyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C are added glycine methyl ester hydrochloride (1.2 eq), N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq), and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq). The reaction mixture is stirred at 0 °C for 30 minutes and then at room temperature for 24 hours. The precipitated dicyclohexylurea (DCU) is removed by filtration. The filtrate is washed successively with 1N HCl, saturated sodium bicarbonate (NaHCO₃) solution, and brine. The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄) and concentrated under reduced pressure. The crude ester is then dissolved in a mixture of tetrahydrofuran (THF) and water, and lithium hydroxide (LiOH, 2.0 eq) is added. The mixture is stirred at room temperature for 4 hours. The THF is removed under reduced pressure, and the aqueous layer is acidified with 1N HCl. The precipitate is collected by filtration, washed with water, and dried to give N-(1-benzyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbonyl)glycine.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) |

| N-(1-Benzyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbonyl)glycine | C₁₉H₁₆N₂O₅ | 368.34 | 75-80 | 235-237 |

Table 3: Quantitative data for the final product.

Mechanism of Key Reaction: DCC-Mediated Peptide Coupling

The coupling of the carboxylic acid with the amine is a critical step in this synthesis. Dicyclohexylcarbodiimide (DCC) is a widely used coupling reagent that activates the carboxylic acid for nucleophilic attack by the amine.

Figure 2: Mechanism of DCC-mediated peptide bond formation.

This detailed guide provides a reproducible and efficient method for the synthesis of N-(1-Benzyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbonyl)glycine, offering valuable information for researchers engaged in the discovery and development of novel therapeutic agents.

References

Characterization of Novel Quinoline-3-Carboxamide Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the characterization of novel quinoline-3-carboxamide derivatives, a class of compounds demonstrating significant potential in anticancer drug development. This document outlines the core methodologies for synthesis, in vitro evaluation, and mechanistic analysis, supported by quantitative data and visual representations of key biological pathways and experimental workflows.

Synthesis of Quinoline-3-Carboxamide Derivatives

The synthesis of quinoline-3-carboxamide derivatives is typically achieved through a multi-step process, commencing with the formation of a quinoline scaffold, followed by functional group manipulations and a final amidation reaction. A common and effective route involves the Vilsmeier-Haack reaction to construct the initial quinoline ring system.

Experimental Protocol: Synthesis of 2-Chloro-3-formylquinolines via Vilsmeier-Haack Reaction

This protocol describes the synthesis of 2-chloro-3-formylquinoline precursors from N-arylacetamides.

Materials:

-

N-arylacetamide derivatives

-

Phosphorus oxychloride (POCl3)

-

N,N-Dimethylformamide (DMF)

-

Ice bath

-

Round-bottom flask with reflux condenser and drying tube

-

Heating mantle or oil bath

Procedure:

-

In a round-bottom flask equipped with a drying tube, cool 5 mL of DMF to 0°C in an ice bath.

-

Slowly add 18 mL of POCl3 dropwise to the cooled DMF with constant stirring.

-

To this Vilsmeier-Haack reagent, add 4 grams of the appropriate N-arylacetamide.

-

After the initial reaction, attach a reflux condenser and heat the reaction mixture to 80-90°C for 6-8 hours. The reaction time may be shorter for substrates with electron-donating groups.[1]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture into ice-cold water to precipitate the product.

-

Filter the crude product, wash with water, and dry.

-

Recrystallize the crude product from a suitable solvent, such as diluted acetic acid or hot water, to yield the purified 2-chloro-3-formylquinoline.[1]

Experimental Protocol: Oxidation and Amidation to Yield Quinoline-3-Carboxamides

This protocol outlines the conversion of 2-chloro-3-formylquinolines to the final quinoline-3-carboxamide products.

Materials:

-

2-chloro-3-formylquinoline derivative

-

Oxidizing agent (e.g., potassium permanganate, chromium trioxide)

-

Appropriate aniline or amine

-

Dicyclohexylcarbodiimide (DCC) or other coupling agent

-

Suitable solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

-

Stirring apparatus

Procedure:

-

Oxidation: Oxidize the 2-chloro-3-formylquinoline to the corresponding 2-chloroquinoline-3-carboxylic acid using a suitable oxidizing agent. The specific conditions for this step will depend on the chosen oxidizing agent and the substrate.

-

Amidation:

-

In a clean, dry reaction vessel, dissolve the 2-chloroquinoline-3-carboxylic acid and the desired aniline or amine in an appropriate anhydrous solvent (e.g., DCM or THF).

-

Add a coupling agent, such as DCC, to the solution.

-

Stir the reaction mixture at room temperature for a specified time, monitoring the progress by TLC.

-

Once the reaction is complete, filter off the dicyclohexylurea byproduct if DCC is used.

-

Wash the filtrate with appropriate aqueous solutions to remove any unreacted starting materials and byproducts.

-

Dry the organic layer over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain the final quinoline-3-carboxamide derivative.[2]

-

In Vitro Anticancer Activity

The cytotoxic potential of novel quinoline-3-carboxamide derivatives is a primary indicator of their anticancer activity. This is typically assessed using cell viability assays on various cancer cell lines.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

-

Cancer cell lines (e.g., MCF-7, HCT-116)

-

96-well plates

-

Complete cell culture medium

-

Quinoline-3-carboxamide derivatives (dissolved in a suitable solvent like DMSO)

-

MTT solution (5 mg/mL in sterile PBS)

-

Dimethyl sulfoxide (DMSO)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of approximately 10,000 cells per well in 200 µL of complete medium and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the quinoline-3-carboxamide derivatives in cell culture medium. Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.

-

Solubilization: Carefully remove the medium containing MTT and add 100-200 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes to ensure complete dissolution.

-

Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630-690 nm can be used to subtract background absorbance.

-

Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Plot the cell viability against the compound concentration to determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.

Data Presentation: Anticancer Activity of Quinoline-3-Carboxamide Derivatives

The following tables summarize the in vitro anticancer activity of representative quinoline-3-carboxamide derivatives against human breast cancer (MCF-7) and colon cancer (HCT-116) cell lines.

| Compound ID | R Group | MCF-7 IC50 (µM) | HCT-116 IC50 (µM) |

| 1a | H | >100 | >100 |

| 1b | 4-CH3 | 55.2 | 68.4 |

| 1c | 4-OCH3 | 32.8 | 45.1 |

| 1d | 4-Cl | 21.5 | 29.7 |

| 1e | 4-F | 25.9 | 33.6 |

| 1f | 2,4-diCl | 15.3 | 19.8 |

Table 1: In vitro cytotoxicity of a series of quinoline-3-carboxamide derivatives.

| Compound ID | Modifications | MCF-7 IC50 (µM) | HCT-116 IC50 (µM) |

| 2a | N-phenyl | 12.84 | - |

| 2b | N-(4-chlorophenyl) | 9.0 | 2.5 |

| 2c | N-(4-methoxyphenyl) | - | 48.0 |

| 2d | N-benzyl | 22.11 | - |

Table 2: Anticancer activity of quinoxaline-fused quinoline-3-carboxamide derivatives.[3]

Mechanistic Insights: Signaling Pathway Analysis

Quinoline-3-carboxamide derivatives often exert their anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and angiogenesis. Two such important targets are the Platelet-Derived Growth Factor Receptor (PDGFR) and the Ataxia Telangiectasia Mutated (ATM) kinase.

PDGFR Signaling Pathway

The PDGFR signaling pathway is a critical regulator of cell growth and division. Its aberrant activation is implicated in various cancers.

Caption: PDGFR signaling pathway and inhibition by quinoline-3-carboxamide derivatives.

ATM Kinase Signaling Pathway

The ATM kinase is a master regulator of the DNA damage response (DDR). Inhibition of ATM can sensitize cancer cells to DNA-damaging agents.

Caption: ATM kinase signaling in response to DNA damage and its inhibition.

Experimental Protocol: Western Blot for ATM Kinase Inhibition

Western blotting can be used to assess the inhibition of ATM kinase activity by observing the phosphorylation status of its downstream targets.

Materials:

-

Cancer cells treated with a DNA damaging agent (e.g., etoposide) and/or a quinoline-3-carboxamide derivative

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Transfer buffer and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-ATM, anti-total-ATM, anti-phospho-CHK2, anti-total-CHK2)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate (ECL)

-

Imaging system

Procedure:

-

Cell Lysis: Lyse the treated and control cells with lysis buffer, and quantify the protein concentration.

-

SDS-PAGE: Denature the protein samples and separate them by size on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (e.g., anti-phospho-ATM) overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.

-

Stripping and Re-probing: The membrane can be stripped of the antibodies and re-probed with an antibody for a loading control (e.g., anti-β-actin) or for the total protein (e.g., anti-total-ATM) to ensure equal protein loading and to assess the specific inhibition of phosphorylation.

Experimental Workflow

The following diagram illustrates the general workflow for the characterization of novel quinoline-3-carboxamide derivatives.

Caption: General workflow for the discovery and development of quinoline-3-carboxamide anticancer agents.

References

Spectroscopic Analysis of N-benzyl-4-hydroxy-2-oxo-quinoline Derivatives: A Technical Guide

This guide provides an in-depth analysis of the spectroscopic properties of N-benzyl-4-hydroxy-2-oxo-quinoline derivatives, a class of compounds with significant interest in medicinal chemistry. The following sections detail the synthesis, experimental protocols for spectroscopic characterization, and a summary of key spectral data. This document is intended for researchers, scientists, and professionals in the field of drug development.

Synthesis and Structural Characterization

N-benzyl-4-hydroxy-2-oxo-quinoline derivatives are typically synthesized through a multi-step process involving the alkylation of a parent 4-hydroxy-2-quinolinone. The structural confirmation of these compounds relies heavily on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

A general synthetic route involves the reaction of a 4-hydroxy-2-quinolinone with a benzyl halide in the presence of a base. The reaction progress and the purity of the final products are monitored by thin-layer chromatography (TLC) and the compounds are purified using column chromatography.

Caption: General synthesis workflow for N-benzyl-4-hydroxy-2-oxo-quinoline derivatives.

Spectroscopic Data

The following tables summarize the characteristic spectroscopic data for a representative N-benzyl-4-hydroxy-2-oxo-quinoline derivative. The data is compiled from various research findings and provides a reference for the identification and characterization of this class of compounds.

¹H NMR Spectral Data

The ¹H NMR spectra of N-benzyl-4-hydroxy-2-oxo-quinoline derivatives are characterized by distinct signals corresponding to the protons of the quinoline core, the N-benzyl group, and any substituents. The chemical shifts are reported in parts per million (ppm) relative to a standard reference.

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-5 | 7.95 - 8.10 | dd | 8.0, 1.5 |

| H-6 | 7.20 - 7.35 | t | 7.5 |

| H-7 | 7.60 - 7.75 | t | 8.0 |

| H-8 | 7.40 - 7.55 | d | 8.5 |

| H-3 | 5.90 - 6.10 | s | - |

| N-CH₂ | 5.20 - 5.40 | s | - |

| Benzyl-H (ortho) | 7.25 - 7.40 | d | 7.5 |

| Benzyl-H (meta) | 7.15 - 7.30 | t | 7.5 |

| Benzyl-H (para) | 7.05 - 7.20 | t | 7.5 |

| 4-OH | 11.5 - 12.5 | s (br) | - |

¹³C NMR Spectral Data

The ¹³C NMR spectra provide valuable information about the carbon framework of the molecule. The chemical shifts are indicative of the electronic environment of each carbon atom.

| Carbon | Chemical Shift (δ, ppm) |

| C-2 | 160.0 - 162.0 |

| C-3 | 90.0 - 92.0 |

| C-4 | 175.0 - 177.0 |

| C-4a | 115.0 - 117.0 |

| C-5 | 125.0 - 127.0 |

| C-6 | 122.0 - 124.0 |

| C-7 | 132.0 - 134.0 |

| C-8 | 118.0 - 120.0 |

| C-8a | 140.0 - 142.0 |

| N-CH₂ | 45.0 - 47.0 |

| Benzyl-C1' | 136.0 - 138.0 |

| Benzyl-C2'/C6' | 128.0 - 130.0 |

| Benzyl-C3'/C5' | 127.0 - 129.0 |

| Benzyl-C4' | 126.0 - 128.0 |

IR Spectral Data

Infrared spectroscopy is used to identify the functional groups present in the molecule. The characteristic absorption bands are reported in wavenumbers (cm⁻¹).

| Functional Group | Absorption Band (cm⁻¹) |

| O-H (stretch, H-bonded) | 3200 - 2500 (broad) |

| C-H (stretch, aromatic) | 3100 - 3000 |

| C=O (stretch, amide) | 1640 - 1660 |

| C=C (stretch, aromatic) | 1600 - 1450 |

| C-N (stretch) | 1350 - 1250 |

| C-O (stretch) | 1250 - 1150 |

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of N-benzyl-4-hydroxy-2-oxo-quinoline derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation : NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.

-

Sample Preparation : Approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.

-

¹H NMR Parameters :

-

Pulse sequence: Standard single-pulse experiment.

-

Spectral width: 0-15 ppm.

-

Number of scans: 16-64.

-

Relaxation delay: 1-2 seconds.

-

-

¹³C NMR Parameters :

-

Pulse sequence: Proton-decoupled experiment (e.g., PENDANT or DEPT).

-

Spectral width: 0-200 ppm.

-

Number of scans: 1024-4096.

-

Relaxation delay: 2-5 seconds.

-

-

Data Processing : The raw data is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Caption: Workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

-

Instrumentation : IR spectra are recorded using a Fourier-Transform Infrared (FTIR) spectrometer.

-

Sample Preparation :

-

Solid State (KBr pellet) : A small amount of the sample is ground with dry potassium bromide (KBr) and pressed into a thin pellet.

-

Attenuated Total Reflectance (ATR) : A small amount of the solid sample is placed directly on the ATR crystal.

-

-

Parameters :

-

Spectral range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of scans: 16-32.

-

-

Data Processing : The spectrum is typically presented as transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)

-

Instrumentation : High-resolution mass spectra are obtained using techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) coupled with a time-of-flight (TOF) or Orbitrap mass analyzer.

-

Sample Preparation : The sample is dissolved in a suitable solvent (e.g., acetonitrile or methanol) at a low concentration (e.g., 1 µg/mL) and introduced into the ion source.

-

Parameters :

-

Ionization mode: Positive or negative ion mode.

-

Mass range: A range appropriate to detect the molecular ion and expected fragments.

-

-

Data Analysis : The mass-to-charge ratio (m/z) of the molecular ion ([M+H]⁺ or [M-H]⁻) is determined to confirm the molecular weight of the compound. Fragmentation patterns can provide further structural information.

Caption: General workflow for mass spectrometry analysis.

In Silico Prediction of N-(1-Benzyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbonyl)glycine Bioactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(1-Benzyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbonyl)glycine is a molecule belonging to the quinoline class of compounds. Quinoline derivatives are recognized for their wide-ranging therapeutic potential, exhibiting activities such as anticancer, antimalarial, antibacterial, and anti-inflammatory effects.[1][2][3][4] This technical guide outlines a comprehensive in silico methodology to predict the bioactivity of this specific compound, providing a framework for its evaluation as a potential therapeutic agent. The guide details a workflow encompassing target identification, molecular docking, and the prediction of pharmacokinetic properties (ADMET), supported by structured data tables and workflow visualizations.

Introduction to In Silico Bioactivity Prediction

In the early stages of drug discovery, in silico methods are indispensable for predicting the biological activity and pharmacokinetic profiles of novel compounds.[5][6] These computational approaches accelerate the identification of promising drug candidates by simulating interactions with biological targets and predicting their behavior within the body, thereby reducing the time and cost associated with experimental screening.[7][8] This guide focuses on a structured in silico evaluation of N-(1-Benzyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbonyl)glycine, a quinoline derivative with potential therapeutic value. Quinoline-based compounds have been successfully developed into drugs for a variety of diseases, making this a promising scaffold for further investigation.[3]

In Silico Prediction Workflow

The prediction of bioactivity for a novel compound follows a multi-step computational workflow. This process begins with defining the chemical structure and proceeds through target identification, molecular docking to assess binding affinity, and prediction of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties to evaluate its drug-likeness.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. fiveable.me [fiveable.me]

- 6. aurlide.fi [aurlide.fi]

- 7. Leveraging machine learning models in evaluating ADMET properties for drug discovery and development - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Preliminary ADMET Prediction - Creative Biolabs [creative-biolabs.com]

Unveiling the Therapeutic Potential: A Technical Guide to the Biological Targets of 4-Hydroxy-2-quinolone-3-carboxamides

For Immediate Release

This technical guide provides a comprehensive overview of the biological targets of 4-hydroxy-2-quinolone-3-carboxamides, a promising class of compounds with therapeutic potential in oncology and bacteriology. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth analysis of the mechanism of action, quantitative inhibitory data, and detailed experimental methodologies.

Executive Summary

4-Hydroxy-2-quinolone-3-carboxamides have emerged as a versatile scaffold in medicinal chemistry, demonstrating significant inhibitory activity against two key enzymes: the bacterial DNA gyrase subunit B (GyrB) and the human phosphoinositide 3-kinase alpha (PI3Kα). This dual targeting capability underscores the broad therapeutic window of this compound class, with potential applications as both antibacterial and anticancer agents. This guide will delve into the specifics of these interactions, presenting a curated summary of quantitative data, detailed experimental protocols for target validation, and visual representations of the associated signaling pathways and experimental workflows.

Key Biological Targets

Bacterial DNA Gyrase B (GyrB)

Bacterial DNA gyrase, a type II topoisomerase, is an essential enzyme that introduces negative supercoils into DNA, a process crucial for DNA replication and transcription.[1][2][3] DNA gyrase is a heterotetramer composed of two GyrA and two GyrB subunits. The GyrB subunit possesses the ATPase activity that powers the DNA supercoiling reaction, making it an attractive target for antibiotic development.[4][5] 4-Hydroxy-2-quinolone-3-carboxamides have been identified as potent inhibitors of GyrB, disrupting the enzyme's function and leading to bacterial cell death.[4][6][7]

Phosphoinositide 3-Kinase Alpha (PI3Kα)

The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism.[6][8][9] The PI3Kα isoform, in particular, is frequently mutated and hyperactivated in various human cancers, making it a prime target for anticancer drug development.[7][10] N-phenyl-4-hydroxy-2-quinolone-3-carboxamides have been shown to selectively inhibit the mutant H1047R form of PI3Kα, leading to the suppression of the downstream AKT signaling pathway and the induction of apoptosis in cancer cells.

Quantitative Data Summary

The inhibitory activities of various 4-hydroxy-2-quinolone-3-carboxamide derivatives against their respective targets are summarized below. This data provides a quantitative basis for the structure-activity relationship (SAR) studies and further optimization of these compounds.

| Compound | Target | Assay | IC50 (µM) | Reference |

| f1 | S. aureus GyrB | Enzymatic Inhibition | 1.21 | [6][7] |

| f4 | S. aureus GyrB | Enzymatic Inhibition | 0.31 | [6][7] |

| f14 | S. aureus GyrB | Enzymatic Inhibition | 0.28 | [6][7] |

| Compound | Cell Line | Assay | IC50 (µM) | Reference |

| 8b | MCF-7 (Breast Cancer) | CCK-8 | Value not specified | [11][12] |

| 8f | MCF-7 (Breast Cancer) | CCK-8 | Value not specified | [11][12] |

| 8b | HCT-116 (Colon Cancer) | CCK-8 | Value not specified | [11][12] |

| 8f | HCT-116 (Colon Cancer) | CCK-8 | Value not specified | [11][12] |

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

| f1 | MRSA | 4-8 | [6][7] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the evaluation of 4-hydroxy-2-quinolone-3-carboxamides.

DNA Gyrase B (GyrB) Inhibition Assay

This assay measures the ability of a compound to inhibit the supercoiling activity of DNA gyrase.

Materials:

-

Purified S. aureus DNA gyrase (GyrA and GyrB subunits)

-

Relaxed pBR322 plasmid DNA

-

Assay Buffer (50 mM HEPES-KOH pH 7.9, 100 mM potassium glutamate, 10 mM magnesium acetate, 10 mM DTT, 2 mM spermidine, 1 mM ATP, 0.1 mg/mL BSA)

-

Test compounds dissolved in DMSO

-

Stop Solution (1% SDS, 50 mM EDTA)

-

Proteinase K

-

6X DNA Loading Dye

-

Agarose gel (1%) in TBE buffer

-

Ethidium bromide

-

TBE Buffer (89 mM Tris-borate, 2 mM EDTA, pH 8.3)

Procedure:

-

Prepare reaction mixtures in a total volume of 30 µL containing assay buffer, 0.5 µg of relaxed pBR322 plasmid DNA, and the test compound at various concentrations.

-

Initiate the reaction by adding 1 unit of S. aureus DNA gyrase.

-

Incubate the reaction at 37°C for 1 hour.

-

Terminate the reaction by adding 6 µL of Stop Solution followed by 3 µL of Proteinase K (10 mg/mL) and incubate at 37°C for 30 minutes.

-

Add 6 µL of 6X DNA Loading Dye to each reaction.

-

Analyze the samples by electrophoresis on a 1% agarose gel in TBE buffer containing 0.5 µg/mL ethidium bromide.

-

Visualize the DNA bands under UV light and quantify the amount of supercoiled and relaxed DNA. The IC50 value is determined as the concentration of the compound that inhibits 50% of the DNA gyrase supercoiling activity.

PI3Kα Kinase Assay (HTRF)

This assay measures the inhibition of PI3Kα kinase activity using a Homogeneous Time-Resolved Fluorescence (HTRF) format.

Materials:

-

Recombinant human PI3Kα (p110α/p85α)

-

PIP2 substrate

-

ATP

-

Kinase Reaction Buffer (50 mM HEPES pH 7.5, 100 mM NaCl, 3 mM MgCl2, 1 mM DTT, 0.01% CHAPS)

-

HTRF Detection Reagents (e.g., Biotin-PIP3 tracer and Europium cryptate-labeled anti-GST antibody and XL665-conjugated streptavidin)

-

Test compounds dissolved in DMSO

-

384-well low-volume microplates

Procedure:

-

Add 2 µL of the test compound at various concentrations to the wells of a 384-well plate.

-

Add 4 µL of PI3Kα enzyme and 4 µL of PIP2 substrate to each well.

-

Initiate the reaction by adding 2 µL of ATP solution.

-

Incubate the plate at room temperature for 1 hour.

-

Stop the reaction and add the HTRF detection reagents according to the manufacturer's protocol.

-

Incubate for 1 hour at room temperature to allow for the detection reaction to occur.

-

Read the plate on an HTRF-compatible reader, measuring the fluorescence at both the donor and acceptor wavelengths.

-

Calculate the HTRF ratio and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of the PI3Kα kinase activity.

Cell Viability Assay (CCK-8)

This colorimetric assay determines the number of viable cells in culture.[6][7][10]

Materials:

-

MCF-7 or HCT-116 cells

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

96-well cell culture plates

-

Test compounds dissolved in DMSO

-

Cell Counting Kit-8 (CCK-8) solution

-

Microplate reader

Procedure:

-

Seed cells into a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete culture medium.

-

Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.

-

Treat the cells with various concentrations of the test compound (final DMSO concentration should be <0.1%). Include a vehicle control (DMSO only).

-

Incubate the plate for an additional 48 or 72 hours.

-

Add 10 µL of CCK-8 solution to each well.

-

Incubate the plate for 1-4 hours at 37°C.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Minimum Inhibitory Concentration (MIC) Determination

This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[4][8][13]

Materials:

-

Methicillin-resistant Staphylococcus aureus (MRSA)

-

Mueller-Hinton Broth (MHB)

-

96-well microtiter plates

-

Test compounds dissolved in DMSO

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Resazurin solution (optional, for colorimetric reading)

Procedure:

-

Perform a serial two-fold dilution of the test compounds in MHB in a 96-well plate.

-

Prepare a bacterial inoculum of MRSA equivalent to a 0.5 McFarland standard, and then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

-

Add the bacterial suspension to each well containing the diluted compound.

-

Include a growth control (no compound) and a sterility control (no bacteria).

-

Incubate the plate at 37°C for 18-24 hours.

-

The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed. If using resazurin, a color change from blue to pink indicates bacterial growth.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[2][3][14][15]

Materials:

-

MCF-7 cells

-

Complete culture medium

-

6-well plates

-

Test compounds dissolved in DMSO

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Phosphate Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Seed MCF-7 cells in 6-well plates and allow them to attach overnight.

-

Treat the cells with the test compound at its IC50 concentration for 24 or 48 hours.

-

Harvest the cells (including both adherent and floating cells) by trypsinization and centrifugation.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Gently vortex and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour. Viable cells are Annexin V-FITC and PI negative; early apoptotic cells are Annexin V-FITC positive and PI negative; late apoptotic/necrotic cells are both Annexin V-FITC and PI positive.

Western Blotting

This technique is used to detect specific proteins in a sample.

Materials:

-

MCF-7 or HCT-116 cells

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., rabbit anti-pAKT, rabbit anti-AKT, mouse anti-Bcl-2, rabbit anti-Bax, and mouse anti-β-actin)

-

HRP-conjugated secondary antibodies (anti-rabbit or anti-mouse)

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Treat cells with the test compound as described for the apoptosis assay.

-

Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.

-

Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system. The expression levels of pAKT, Bcl-2, and Bax can be quantified and normalized to total AKT and β-actin, respectively.

Signaling Pathways and Mechanisms of Action

Inhibition of Bacterial DNA Gyrase

4-Hydroxy-2-quinolone-3-carboxamides inhibit bacterial growth by targeting the ATPase activity of the GyrB subunit of DNA gyrase. This inhibition prevents the negative supercoiling of bacterial DNA, which is essential for DNA replication and transcription, ultimately leading to bacterial cell death.

Mechanism of DNA Gyrase Inhibition.

Inhibition of the PI3K/AKT Signaling Pathway

In cancer cells with activating mutations in PI3Kα, N-phenyl-4-hydroxy-2-quinolone-3-carboxamides bind to the kinase domain of PI3Kα, inhibiting its activity. This prevents the phosphorylation of PIP2 to PIP3, a crucial second messenger. The subsequent lack of PIP3 leads to reduced activation of the downstream kinase AKT. Deactivated AKT can no longer phosphorylate its various downstream targets, including those that promote cell survival and inhibit apoptosis. This ultimately leads to an increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2, tipping the cellular balance towards apoptosis.

PI3K/AKT Signaling Pathway Inhibition.

Experimental and Logical Workflows

Hit-to-Lead Optimization Workflow

The discovery and development of potent 4-hydroxy-2-quinolone-3-carboxamides typically follow a structured hit-to-lead optimization process. This iterative cycle involves chemical synthesis of new analogs, in vitro screening to assess biological activity, and analysis of structure-activity relationships to guide the design of the next generation of compounds.

Hit-to-Lead Optimization Workflow.

Conclusion

4-Hydroxy-2-quinolone-3-carboxamides represent a promising and versatile chemical scaffold with significant potential for the development of novel antibacterial and anticancer therapeutics. Their ability to potently and, in some cases, selectively inhibit key enzymes such as bacterial DNA gyrase B and human PI3Kα provides a solid foundation for further drug discovery efforts. The data and experimental protocols presented in this guide are intended to facilitate ongoing research and development in this exciting field, ultimately aiming to translate these scientific findings into clinically effective treatments.

References

- 1. Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 3. kumc.edu [kumc.edu]

- 4. youtube.com [youtube.com]

- 5. m.youtube.com [m.youtube.com]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Small-molecule inhibitors of the PI3K signaling network - PMC [pmc.ncbi.nlm.nih.gov]

- 8. targeting-the-pi3k-akt-signaling-pathway-in-anticancer-research-a-recent-update-on-inhibitor-design-and-clinical-trials-2020-2023 - Ask this paper | Bohrium [bohrium.com]

- 9. researchgate.net [researchgate.net]

- 10. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. novel-derivatives-of-4-6-dihydroxy-2-quinolone-3-carboxamides-as-potential-pi3k-inhibitors - Ask this paper | Bohrium [bohrium.com]

- 12. researchgate.net [researchgate.net]

- 13. youtube.com [youtube.com]

- 14. researchgate.net [researchgate.net]

- 15. Study on apoptosis effect of human breast cancer cell MCF-7 induced by lycorine hydrochloride via death receptor pathway - PMC [pmc.ncbi.nlm.nih.gov]

The N-Benzyl Moiety: A Key to Unlocking Quinolone Potential - A Technical Guide to Structure-Activity Relationships

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinolone scaffold is a cornerstone in the development of antibacterial agents, primarily due to its potent inhibition of essential bacterial enzymes—DNA gyrase and topoisomerase IV. This inhibition disrupts DNA replication, leading to rapid bacterial cell death. While classic fluoroquinolones like ciprofloxacin and levofloxacin have been clinical mainstays, the rise of antibiotic resistance necessitates continuous innovation. The exploration of novel substitutions on the quinolone core is a critical frontier in this endeavor. Among these, the N-1 position substituent has been identified as a key modulator of potency and spectrum. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of N-benzyl quinolone analogs, a class of compounds that has shown significant promise and offers a versatile platform for further modification. We will delve into quantitative activity data, detailed experimental protocols, and the underlying mechanisms that govern their biological effects.

Core Structure-Activity Relationships of N-Benzyl Quinolones

The biological activity of N-benzyl quinolone analogs is dictated by the interplay of substituents on both the quinolone core and the N-1 attached benzyl group. The foundational SAR principles for quinolones—such as the necessity of the 3-carboxylic acid and 4-oxo group for DNA gyrase binding—remain critical. However, the introduction of the N-benzyl group provides new avenues for optimization.

Substitutions on the N-1 Benzyl Group

The nature and position of substituents on the benzyl ring at the N-1 position significantly influence antibacterial efficacy. Studies have shown a clear trend related to the electronic properties of these substituents.

-

Electron-donating vs. Electron-withdrawing Groups: The relative in vitro activity of 1-benzyl substituted quinolones has been shown to follow the order: benzyl > p-chlorobenzyl > p-nitrobenzyl.[1] This suggests that electron-withdrawing groups on the benzyl moiety may be detrimental to activity, potentially altering the electronic properties of the quinolone core or affecting how the molecule interacts with the enzyme's binding pocket.

-

Positional Isomerism: The location of substituents on the benzyl ring is crucial. For example, in a series of N-[5-(chlorobenzylthio)-1,3,4-thiadiazol-2-yl] piperazinyl quinolones, the position of the chlorine atom on the benzyl moiety was found to dramatically affect antibacterial activities.[2] One of the most potent compounds in this series featured a 2-chlorobenzylthio moiety, highlighting that ortho substitution can be particularly favorable.[2]

Modifications at Other Quinolone Positions

While the N-1 position is our focus, its influence is synergistic with other key positions on the quinolone ring.

-

C-7 Position: This position is well-known for modulating the spectrum of activity and potency. The introduction of a piperazine ring or its analogs at C-7 is a common strategy. The combination of an N-benzyl group with various C-7 piperazinyl derivatives allows for fine-tuning of the molecule's properties. Some N-(5-benzylthio-1,3,4-thiadiazol-2-yl)piperazinyl quinolone derivatives have demonstrated high activity against Gram-positive bacteria, including Staphylococcus aureus and Staphylococcus epidermidis, that is comparable or superior to reference drugs like ciprofloxacin.[3]

-

C-6 Position: A fluorine atom at the C-6 position is a hallmark of the highly successful fluoroquinolone class. This substitution generally enhances DNA gyrase inhibition and improves cell penetration. Most potent N-benzyl analogs retain this feature.

Quantitative SAR Data

The following tables summarize the quantitative data available for N-benzyl quinolone analogs and related compounds, providing a basis for comparative analysis.

Table 1: DNA Gyrase and Topoisomerase IV Inhibitory Activity of Selected Quinolones

| Compound | Target Enzyme | Organism | IC50 (µg/mL) |

| Sitafloxacin | DNA Gyrase | Enterococcus faecalis | 1.38[4] |

| Topoisomerase IV | Enterococcus faecalis | 1.42[4] | |

| Levofloxacin | DNA Gyrase | Enterococcus faecalis | 28.1[4] |

| Topoisomerase IV | Enterococcus faecalis | 8.49[4] | |

| Ciprofloxacin | DNA Gyrase | Enterococcus faecalis | 27.8[4] |

| Topoisomerase IV | Enterococcus faecalis | 9.30[4] | |

| Gatifloxacin | DNA Gyrase | Enterococcus faecalis | 5.60[4] |

| Topoisomerase IV | Enterococcus faecalis | 4.24[4] |

Note: While not all are N-benzyl analogs, this data provides a baseline for the IC50 values of potent quinolones against their target enzymes.

Table 2: Minimum Inhibitory Concentrations (MIC) of N-Benzyl Quinolone Analogs

| Compound ID | N-1 Substituent | C-7 Substituent | Organism | MIC (µg/mL) |

| 4e | Cyclopropyl (Ciprofloxacin core) | N-[5-(2-chlorobenzylthio)-1,3,4-thiadiazol-2-yl]piperazinyl | S. aureus | 0.06[2] |

| S. epidermidis | 0.06[2] | |||

| 7a | Cyclopropyl (Ciprofloxacin core) | N-[5-(5-nitro-2-thienyl)-1,3,4-thiadiazole-2-yl]piperazinyl | Gram-positive bacteria | 0.008-0.015[2] |

Mechanism of Action: Inhibition of Bacterial Type II Topoisomerases

The primary mechanism of action for N-benzyl quinolone analogs, like other quinolones, is the inhibition of bacterial type II topoisomerases: DNA gyrase (primarily in Gram-negative bacteria) and topoisomerase IV (primarily in Gram-positive bacteria).[4] These enzymes are crucial for managing DNA topology during replication, transcription, and repair.

Quinolones bind to the enzyme-DNA complex, stabilizing a transient state where the DNA is cleaved.[5] This "cleavable complex" prevents the re-ligation of the DNA strands, leading to an accumulation of double-strand breaks. This irreversible DNA damage triggers the SOS response and ultimately results in bacterial cell death.

Caption: Mechanism of action for N-benzyl quinolone analogs.

Experimental Protocols

Detailed and reproducible experimental design is paramount in SAR studies. Below are methodologies for key assays used to evaluate N-benzyl quinolone analogs.

Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. The broth microdilution method is a standard procedure.

Materials:

-

Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium.

-

Sterile 96-well microtiter plates.

-

Bacterial strains (e.g., S. aureus, E. coli).

-

Test compounds dissolved in a suitable solvent (e.g., DMSO).

-

Positive control antibiotic (e.g., Ciprofloxacin).

-

Negative control (medium only).

-

Spectrophotometer or microplate reader.

Procedure:

-

Inoculum Preparation: Culture the bacterial strain overnight in MHB at 37°C. Dilute the overnight culture to achieve a standardized concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Compound Dilution: Prepare a stock solution of the N-benzyl quinolone analog. Perform a serial two-fold dilution of the compound across the wells of the 96-well plate using MHB, typically starting from a high concentration (e.g., 128 µg/mL) down to a low concentration (e.g., 0.06 µg/mL).

-

Inoculation: Add the standardized bacterial inoculum to each well containing the diluted compound. Ensure final well volume is consistent (e.g., 200 µL).

-

Controls: Include wells for a positive control (inoculum with a known antibiotic), a negative control (inoculum without any compound), and a sterility control (medium only).

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

Result Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed. This can be assessed visually or by measuring absorbance at 600 nm.

DNA Gyrase Supercoiling Inhibition Assay

This assay measures the ability of a compound to inhibit the ATP-dependent supercoiling of relaxed plasmid DNA by DNA gyrase.

Materials:

-

Purified DNA gyrase enzyme (subunits A and B).

-

Relaxed plasmid DNA (e.g., pBR322).

-

Assay Buffer: (e.g., 20 mM Tris-HCl pH 7.5, 2 mM MgCl2, 50 mM KCl, 1 mM DTT, 1 mM spermidine, 1 mM ATP).[4]

-

Test compounds and positive control (e.g., Ciprofloxacin).

-

Agarose gel electrophoresis equipment.

-

DNA stain (e.g., Ethidium Bromide).

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the assay buffer, relaxed plasmid DNA, and the desired concentration of the N-benzyl quinolone analog.

-

Enzyme Addition: Add the purified DNA gyrase enzyme to initiate the reaction. The total reaction volume is typically small (e.g., 20 µL).

-

Incubation: Incubate the reaction mixture at 37°C for 1 hour.[4]

-

Reaction Termination: Stop the reaction by adding a stop solution/loading dye (containing SDS and EDTA).

-

Gel Electrophoresis: Load the samples onto a 1% agarose gel and run the electrophoresis to separate the different DNA topoisomers (relaxed vs. supercoiled).

-

Visualization and Analysis: Stain the gel with a DNA stain and visualize under UV light. The inhibition of supercoiling is observed as a decrease in the band corresponding to supercoiled DNA and an increase in the band for relaxed DNA. The 50% inhibitory concentration (IC50) is determined by quantifying the band intensities at various compound concentrations.[4]

Caption: Standard workflow for evaluating N-benzyl quinolone analogs.

Conclusion and Future Directions

The N-benzyl group at the N-1 position of the quinolone core represents a highly adaptable substituent for developing novel antibacterial agents. The structure-activity relationship data, though still emerging, clearly indicates that modifications to this moiety can profoundly impact potency and spectrum. The observed trends suggest that steric and electronic factors on the benzyl ring must be carefully balanced to achieve optimal interaction with the target enzymes, DNA gyrase and topoisomerase IV.

Future research should focus on a more systematic exploration of substitutions on the benzyl ring, including a wider range of electron-donating and withdrawing groups at the ortho, meta, and para positions. Combining these optimized N-benzyl moieties with novel C-7 substituents could lead to the discovery of next-generation quinolones with activity against multidrug-resistant pathogens. The detailed protocols provided herein offer a standardized framework for the rigorous evaluation of these future analogs, ensuring that comparative SAR data can be reliably generated and interpreted by the drug development community.

References

- 1. [Synthesis and antibacterial activity of 1-substituted benzyl quinolone acid derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and antibacterial activity of N-(5-benzylthio-1,3,4-thiadiazol-2-yl) and N-(5-benzylsulfonyl-1,3,4-thiadiazol-2-yl)piperazinyl quinolone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibitory Activities of Quinolones against DNA Gyrase and Topoisomerase IV of Enterococcus faecalis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. N-Benzyl-3-sulfonamidopyrrolidines Are a New Class of Bacterial DNA Gyrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Molecular Blueprint: A Technical Guide to the Mechanism of Action of Quinoline-Based Glycine Conjugates

For Immediate Release

Kolkata, India - A comprehensive analysis of quinoline-based glycine conjugates has revealed their primary mechanism of action as potent and selective inhibitors of the mammalian target of rapamycin complex 1 (mTORC1). This in-depth guide provides a technical overview of the core mechanism, supported by quantitative data, detailed experimental protocols, and visual representations of the signaling pathways involved. This document is intended for researchers, scientists, and drug development professionals engaged in oncology and metabolic disease research.

Core Mechanism of Action: Selective mTORC1 Inhibition

Quinoline-based glycine conjugates, exemplified by the lead compound TCG3, have been demonstrated to exert their therapeutic effects through the selective inhibition of mTORC1. This specificity is crucial as it avoids the off-target effects associated with dual mTORC1/mTORC2 inhibitors, which can lead to adverse metabolic and immunological consequences. The glycoconjugation of the quinoline scaffold appears to be a key strategy in achieving this selectivity and reducing cytotoxicity.[1]

The inhibition of mTORC1 by these conjugates disrupts a central signaling cascade that governs cell growth, proliferation, and metabolism. By targeting mTORC1, these compounds can effectively modulate downstream processes, leading to the reduction of cellular lipid accumulation and the induction of autophagy, a cellular recycling process.[1]

Quantitative Analysis of Inhibitory Activity

The inhibitory potency of quinoline-based glycine conjugates against mTORC1 has been quantified using in vitro assays. The half-maximal inhibitory concentration (IC50) values serve as a key metric for this activity.

| Compound | Target | IC50 (μM) | Cell Line | Assay Method | Reference |

| TCG3 | mTORC1 | 26.38 | Primary Hepatocytes | Western Blot (p-p70S6K levels) | [1] |

| SPQ3 (non-glycoconjugate) | mTORC1 | 9.258 | Primary Hepatocytes | Western Blot (p-p70S6K levels) | [1] |

Signaling Pathway Analysis

The mTOR signaling network is a complex cascade that integrates signals from growth factors, nutrients, and cellular energy status to regulate cellular processes. Quinoline-based glycine conjugates intervene in this pathway at the level of mTORC1.

Caption: mTORC1 signaling pathway and the inhibitory action of TCG3.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the investigation of quinoline-based glycine conjugates.

Western Blot for mTORC1 Activity

This protocol is adapted for the analysis of mTORC1 activity in primary hepatocytes or HepG2 cells.

1. Cell Culture and Treatment:

-

Culture primary hepatocytes or HepG2 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

-

For serum starvation, incubate cells in serum-free DMEM for 16 hours.

-

Pre-treat the starved cells with the quinoline-glycine conjugate (e.g., TCG3 at 10 µM) for 2 hours.

-

Stimulate the cells with 100 nM insulin for 30 minutes.

2. Cell Lysis:

-

Wash cells with ice-cold Phosphate-Buffered Saline (PBS).

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells and collect the lysate.

-

Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the protein extract.

3. Protein Quantification:

-

Determine the protein concentration of the lysates using a BCA protein assay kit.

4. SDS-PAGE and Western Blotting:

-

Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins on a 10% SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against phospho-p70S6K (Thr389), total p70S6K, phospho-Akt (Ser473), total Akt, and a loading control (e.g., β-actin) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Visualize the protein bands using an Enhanced Chemiluminescence (ECL) detection system.

Immunofluorescence for mTORC1 and mTORC2 Substrate Phosphorylation

This protocol is designed for the visualization of mTORC1 and mTORC2 activity in HepG2 cells.

1. Cell Culture and Treatment:

-

Seed HepG2 cells on glass coverslips in a 24-well plate.

-

Incubate cells in serum-free media for 4 hours.

-

Treat the cells with the quinoline-glycine conjugate and/or insulin as described in the Western Blot protocol.

2. Fixation and Permeabilization:

-

Wash the cells with PBS.

-

Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Wash three times with PBS.

-

Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

3. Staining:

-

Wash three times with PBS.

-

Block with 1% BSA in PBS for 30 minutes.

-

Incubate with primary antibodies against phospho-Akt (Ser473) and phospho-S6 (Ser235/236) overnight at 4°C.

-

Wash three times with PBS.

-

Incubate with fluorescently labeled secondary antibodies (e.g., Alexa Fluor 488 and Alexa Fluor 594) for 1 hour at room temperature in the dark.

-

Wash three times with PBS.

4. Mounting and Imaging:

-

Mount the coverslips on microscope slides using a mounting medium containing DAPI for nuclear counterstaining.

-

Visualize the cells using a confocal microscope.

Experimental Workflow

The logical flow of experiments to determine the mechanism of action of quinoline-based glycine conjugates is outlined below.

Caption: Logical workflow for mechanism of action studies.

Conclusion

The targeted inhibition of mTORC1 by quinoline-based glycine conjugates represents a promising strategy for the development of novel therapeutics. The data and protocols presented in this guide provide a solid foundation for further research and development in this area. The selective nature of these compounds, coupled with their reduced cytotoxicity, underscores the potential of glycoconjugation as a powerful tool in medicinal chemistry.

References

Preliminary Cytotoxicity Screening of N-(1-Benzyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbonyl)glycine: A Review of Available Data

Despite a comprehensive search of available scientific literature, no specific studies detailing the preliminary cytotoxicity screening of the compound N-(1-Benzyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbonyl)glycine were identified. Research has been conducted on structurally related compounds, such as quinoline-3-carboxamides and other quinoline derivatives, which have shown potential as anticancer agents by targeting pathways like the ATM kinase.[1] However, direct cytotoxic data for the specified compound, including IC50 values, cell lines tested, and detailed experimental protocols, is not publicly available.

This technical guide aims to provide a framework for such a study, outlining the standard methodologies and data presentation that would be expected for a comprehensive preliminary cytotoxicity screening. While specific data for the target compound is absent, this document serves as a template for researchers and drug development professionals to design and report on future investigations into its potential as a therapeutic agent.

Introduction to Quinoline Derivatives in Cancer Research

Quinoline derivatives represent a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their broad spectrum of biological activities. Several compounds containing the quinoline scaffold have been developed as anticancer, antibacterial, and antiviral agents. Their mechanism of action is often attributed to their ability to intercalate with DNA, inhibit key enzymes involved in cell proliferation, or modulate signaling pathways crucial for cancer cell survival. The structural motif of a 1-benzyl-4-hydroxy-2-oxo-1,2-dihydroquinoline core, coupled with an N-carbonylglycine substituent at the 3-position, suggests a potential for interaction with various biological targets. Preliminary cytotoxicity screening is the crucial first step in evaluating the potential of such a novel compound.

Hypothetical Experimental Protocols

The following sections detail the standard experimental protocols that would be employed in a preliminary cytotoxicity screening of a novel compound like N-(1-Benzyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbonyl)glycine.

Cell Lines and Culture

A panel of human cancer cell lines would be selected to represent different tumor types. A typical panel might include:

-

MCF-7: Estrogen receptor-positive breast cancer

-

MDA-MB-231: Triple-negative breast cancer

-

A549: Non-small cell lung cancer

-

HeLa: Cervical cancer

-

HCT116: Colorectal cancer

-

A non-cancerous cell line (e.g., HEK293T or normal human fibroblasts) would be included to assess selectivity.

Cells would be maintained in a suitable medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO2.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Procedure:

-

Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.

-

The compound N-(1-Benzyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbonyl)glycine is dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution.

-

Serial dilutions of the compound are prepared in a complete culture medium.

-

The culture medium is removed from the wells and replaced with medium containing various concentrations of the compound. A vehicle control (medium with the same concentration of DMSO) and a positive control (a known cytotoxic drug like doxorubicin) are included.

-

The plates are incubated for a specified period, typically 48 or 72 hours.

-

Following incubation, the medium is removed, and 100 µL of MTT solution (0.5 mg/mL in serum-free medium) is added to each well.

-

The plates are incubated for 3-4 hours at 37°C, allowing the MTT to be metabolized by viable cells into formazan crystals.

-

The MTT solution is removed, and 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) is added to each well to dissolve the formazan crystals.

-

The absorbance is measured at a wavelength of 570 nm using a microplate reader.

Data Analysis

The percentage of cell viability is calculated using the following formula:

% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound required to inhibit the growth of 50% of the cells, is determined by plotting a dose-response curve (percentage of cell viability versus compound concentration) and using non-linear regression analysis.

Hypothetical Data Presentation

The quantitative data from the cytotoxicity screening would be summarized in a clear and structured table.

| Cell Line | IC50 (µM) after 48h | IC50 (µM) after 72h |

| MCF-7 | Hypothetical Value | Hypothetical Value |

| MDA-MB-231 | Hypothetical Value | Hypothetical Value |

| A549 | Hypothetical Value | Hypothetical Value |

| HeLa | Hypothetical Value | Hypothetical Value |

| HCT116 | Hypothetical Value | Hypothetical Value |

| HEK293T | Hypothetical Value | Hypothetical Value |

Visualization of Experimental Workflow and Potential Signaling Pathways

Visual diagrams are essential for conveying complex experimental processes and biological mechanisms.

Experimental Workflow

The overall workflow for the preliminary cytotoxicity screening can be visualized as follows:

Potential Signaling Pathway

Given the structural similarities to other quinoline derivatives that act as kinase inhibitors, a hypothetical signaling pathway that could be investigated is the PI3K/Akt pathway, which is frequently dysregulated in cancer.

Conclusion and Future Directions

While there is currently no published data on the cytotoxicity of N-(1-Benzyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbonyl)glycine, the methodologies and frameworks presented here provide a clear path for its evaluation. Future studies should focus on performing the described preliminary cytotoxicity screening against a diverse panel of cancer cell lines. Should the compound exhibit promising and selective activity, further investigations into its mechanism of action, including its effect on key signaling pathways such as the PI3K/Akt pathway, would be warranted. Structure-activity relationship (SAR) studies, involving the synthesis and testing of related analogues, could also provide valuable insights for the development of more potent and selective anticancer agents.

References

Methodological & Application

Application Note: A Detailed Protocol for the Synthesis of N-(1-Benzyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbonyl)glycine

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-(1-Benzyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbonyl)glycine is a derivative of the 4-hydroxy-2-quinolone scaffold, a class of compounds that has garnered significant interest in medicinal chemistry due to their diverse biological activities. This document provides a detailed protocol for the chemical synthesis of this target compound, intended for use by researchers in organic synthesis and drug discovery. The protocol outlines a multi-step synthesis beginning with the formation of the quinolone core, followed by N-benzylation and subsequent amide coupling with glycine.

Quantitative Data Summary

The following table summarizes the expected quantitative data for each step of the synthesis based on typical yields for analogous reactions reported in the literature.

| Step | Reaction | Reactants | Product | Molecular Weight ( g/mol ) | Theoretical Yield (g) | Typical Yield (%) |

| 1 | Conrad-Limpach-Knorr reaction | Diethyl malonate, Aniline | Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate | 233.23 | 23.32 | 85-95 |

| 2 | N-Benzylation | Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate, Benzyl bromide | Ethyl 1-benzyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate | 323.35 | 32.34 | 70-80 |

| 3 | Hydrolysis | Ethyl 1-benzyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate | 1-Benzyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid | 295.29 | 29.53 | 90-98 |

| 4 | Amide Coupling | 1-Benzyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid, Glycine methyl ester hydrochloride | Methyl N-(1-benzyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbonyl)glycinate | 366.37 | 36.64 | 60-75 |

| 5 | Saponification | Methyl N-(1-benzyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbonyl)glycinate | N-(1-Benzyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbonyl)glycine | 352.34 | 35.23 | 85-95 |

Experimental Protocols

This synthesis is a multi-step process. The overall workflow is depicted in the diagram below.

Step 1: Synthesis of Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate

This step involves the synthesis of the quinolone core via a Conrad-Limpach-Knorr reaction.

Materials:

-

Aniline

-

Diethyl malonate

-

Diphenyl ether

-

Ethanol

-

Hydrochloric acid (HCl)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Stirring plate and stir bar

-

Buchner funnel and filter paper

Procedure:

-

A mixture of aniline (0.1 mol) and diethyl malonate (0.11 mol) is heated at 140-150 °C for 2 hours.

-

The reaction mixture is then added dropwise to a stirred, heated solution of diphenyl ether (100 mL) at 240-250 °C.

-

After the addition is complete, the mixture is maintained at this temperature for an additional 30 minutes.

-

The mixture is allowed to cool to room temperature, and the precipitated solid is collected by filtration.

-

The solid is washed with petroleum ether to remove the diphenyl ether and then recrystallized from ethanol to yield the pure product.

Step 2: Synthesis of Ethyl 1-benzyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate

This step involves the N-alkylation of the quinolone ring.[1]

Materials:

-

Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate

-

Benzyl bromide

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Hexane

Equipment:

-

Round-bottom flask

-

Stirring plate and stir bar

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a solution of ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate (0.05 mol) in DMF (100 mL), potassium carbonate (0.1 mol) and benzyl bromide (0.06 mol) are added.

-

The reaction mixture is stirred at room temperature for 24 hours.

-

The reaction mixture is poured into ice-water (500 mL) and the resulting precipitate is collected by filtration.

-

The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Step 3: Synthesis of 1-Benzyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid

This step involves the hydrolysis of the ester to a carboxylic acid.

Materials:

-

Ethyl 1-benzyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate

-

Sodium hydroxide (NaOH)

-

Ethanol

-

Water

-

Hydrochloric acid (HCl)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Stirring plate and stir bar

-

pH meter or pH paper

Procedure:

-

A solution of ethyl 1-benzyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate (0.04 mol) in ethanol (100 mL) and 10% aqueous sodium hydroxide (50 mL) is refluxed for 4 hours.

-

The ethanol is removed under reduced pressure.

-

The aqueous solution is cooled in an ice bath and acidified with concentrated HCl to pH 2-3.

-

The precipitated solid is collected by filtration, washed with cold water, and dried to give the carboxylic acid.

Step 4: Synthesis of Methyl N-(1-benzyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbonyl)glycinate

This step involves the formation of an amide bond between the carboxylic acid and glycine methyl ester.

Materials:

-

1-Benzyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid

-

Glycine methyl ester hydrochloride

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM)

Equipment:

-

Round-bottom flask

-

Stirring plate and stir bar

-

Ice bath

Procedure:

-

To a solution of 1-benzyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid (0.03 mol), glycine methyl ester hydrochloride (0.033 mol), and HOBt (0.033 mol) in DCM (150 mL) at 0 °C, DIPEA (0.066 mol) is added dropwise.

-

EDC (0.033 mol) is then added portion-wise, and the reaction mixture is stirred at 0 °C for 30 minutes and then at room temperature overnight.

-

The reaction mixture is washed with saturated aqueous NaHCO₃, water, and brine.

-

The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.

Step 5: Synthesis of N-(1-Benzyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbonyl)glycine

The final step is the saponification of the methyl ester to the final product.

Materials:

-

Methyl N-(1-benzyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbonyl)glycinate

-

Lithium hydroxide (LiOH)

-

Tetrahydrofuran (THF)

-

Water

-